molecular formula C9H12BrNO3 B1375944 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide CAS No. 1255099-23-0

3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide

Cat. No.: B1375944
CAS No.: 1255099-23-0
M. Wt: 262.1 g/mol
InChI Key: AEWGWNWOYMQGOH-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is a chemical compound with a unique structure that combines an aminoethyl group, a hydroxybenzoic acid moiety, and a hydrobromide salt. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide typically involves the reaction of 2-hydroxybenzoic acid with 2-bromoethylamine hydrobromide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and efficiency, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Aminoethyl)-2-oxo-benzoic acid.

    Reduction: Formation of 3-(2-Aminoethyl)-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxybenzoic acid moiety may contribute to the compound’s antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory and analgesic properties.

    2-Aminoethylbenzoic acid: Similar structure but lacks the hydroxy group, which may affect its biological activity.

    2-Hydroxyethylbenzoic acid: Similar structure but lacks the amino group, which may influence its reactivity and applications.

Uniqueness

3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is unique due to the presence of both the aminoethyl and hydroxybenzoic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.BrH/c10-5-4-6-2-1-3-7(8(6)11)9(12)13;/h1-3,11H,4-5,10H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWGWNWOYMQGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857161
Record name 3-(2-Aminoethyl)-2-hydroxybenzoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-23-0
Record name Benzoic acid, 3-(2-aminoethyl)-2-hydroxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255099-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Aminoethyl)-2-hydroxybenzoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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